Cas no 107259-05-2 (Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate)

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylateは、有機合成において重要な中間体として利用される化合物です。tert-ブトキシカルボニル(Boc)保護基を有するアミノ基と、エステル官能基を併せ持つため、多様な変換反応に適しています。特に環状構造であるシクロプロパン環の特異的な立体効果により、医薬品や生理活性化合物の合成において立体選択的な反応を可能にします。Boc基は温和な条件で脱保護可能なため、ペプチド合成や複雑な分子構築において利便性が高いです。さらに、エステル部位は加水分解やアミド化などの官能基変換が容易で、分子設計の柔軟性を提供します。

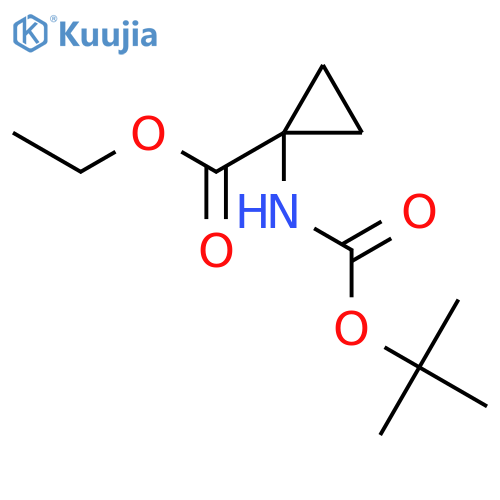

107259-05-2 structure

商品名:Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

CAS番号:107259-05-2

MF:C11H19NO4

メガワット:229.27286362648

MDL:MFCD11845623

CID:1036950

PubChem ID:10242916

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

- 1-[[(1,1-dimethylethoxy)carbonyl]amino]Cyclopropanecarboxylic acid ethyl ester

- ETHYL 1-(BOC-AMINO)CYCLOPROPANECARBOXYLATE

- ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate

- SINOVA SL-03967

- 1-N-(BOC)AMino-cyclopropane-1-carboxylic acid ethyl ester

- ethyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate

- Cyclopropanecarboxylic acid, 1-[[(1,1-diMethylethoxy)carbonyl]aMino]-, ethyl ester

- ethyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate

- VBXFYABGAOGXRS-UHFFFAOYSA-N

- 1523AA

- TRA0069122

- SY013326

- Ethyl1-(Boc-amino)cyclopropanecarboxylate

- ST2412863

- AB0055818

- ethy

- 4CH-0

- MFCD11845623

- Ethyl 1-Boc-Aminocyclopropanecarboxylate

- Ethyl1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

- AMY31700

- CS-0088312

- 107259-05-2

- DS-17241

- ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

- DB-059587

- DTXSID90437220

- ethyl 1-tert-butoxycarbonylaminocyclopropanecarboxylate

- A895660

- Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Ac3c-OEt)

- Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate

- AKOS016009237

- 1-[[(1,1-dimethylethoxy)carbonyl]amino]Cyclopropane carboxylic acid Ethyl ester

- SCHEMBL583634

- AC-23521

-

- MDL: MFCD11845623

- インチ: 1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14)

- InChIKey: VBXFYABGAOGXRS-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1(C([H])([H])C1([H])[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 229.13100

- どういたいしつりょう: 229.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.599

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- フラッシュポイント: 139.461℃

- PSA: 68.12000

- LogP: 1.81120

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate セキュリティ情報

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM202801-10g |

ethyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate |

107259-05-2 | 95% | 10g |

$327 | 2023-02-19 | |

| TRC | E921683-50mg |

Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate |

107259-05-2 | 50mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D566133-0.25g |

Ethyl 1-(Boc-amino)cyclopropanecarboxylate |

107259-05-2 | 97% | 0.25g |

$200 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO427-1g |

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate |

107259-05-2 | 95+% | 1g |

198.0CNY | 2021-07-12 | |

| abcr | AB440350-5 g |

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Ac3c-OEt); . |

107259-05-2 | 5g |

€191.50 | 2023-04-22 | ||

| abcr | AB440350-1g |

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Ac3c-OEt); . |

107259-05-2 | 1g |

€96.00 | 2024-06-06 | ||

| Aaron | AR003QP5-250mg |

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate |

107259-05-2 | 95% | 250mg |

$7.00 | 2023-12-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTE319-25g |

ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate |

107259-05-2 | 97% | 25g |

¥1310.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTE319-10g |

ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate |

107259-05-2 | 97% | 10g |

¥547.0 | 2024-04-26 | |

| eNovation Chemicals LLC | D566133-500g |

Ethyl 1-(Boc-amino)cyclopropanecarboxylate |

107259-05-2 | 97% | 500g |

$2750 | 2025-02-20 |

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

107259-05-2 (Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate) 関連製品

- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

- 24277-39-2(Boc-Glu-OtBu)

- 144243-24-3(1-BOC-3-AMINOPIPERIDINE)

- 88950-64-5(1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid)

- 73872-71-6((R)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:107259-05-2)Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

清らかである:99%

はかる:500g

価格 ($):1395.0

atkchemica

(CAS:107259-05-2)Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ